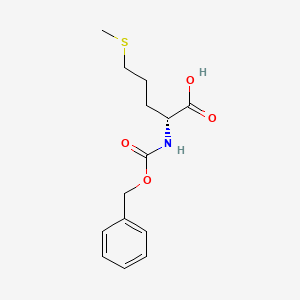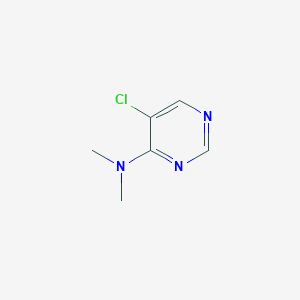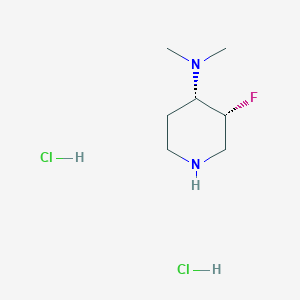
Z-D-HoMet-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-HoMet-OH, also known as (S)-2-(benzyloxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, is a compound of interest in various scientific fields. It is a derivative of amino acids and is often used in peptide synthesis and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-HoMet-OH typically involves the protection of the amino group of an amino acid derivative, followed by the introduction of the methoxyphenyl group. Common synthetic routes include:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Z) group.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the protected amino acid with a methoxyphenyl derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the efficient production of peptides and amino acid derivatives.
High-Performance Liquid Chromatography (HPLC): Used for the purification of the compound to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Z-D-HoMet-OH undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Z-D-HoMet-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Z-D-HoMet-OH involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: By binding to the active site of enzymes, it can prevent substrate binding and subsequent reactions.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Z-D-Phe-OH: A similar compound with a phenyl group instead of a methoxyphenyl group.
Z-D-Tyr-OH: Contains a hydroxyl group on the phenyl ring.
Z-D-Trp-OH: Features an indole ring instead of a methoxyphenyl group.
Uniqueness
Z-D-HoMet-OH is unique due to its methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
Propiedades
Fórmula molecular |
C14H19NO4S |
|---|---|
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
(2R)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
Clave InChI |
HIUFIRVCAFTFKW-GFCCVEGCSA-N |
SMILES isomérico |
CSCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)



![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)





![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)

![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)
